2-Hydroxymethyl-6-methyl-isonicotinamide

Lipophilicity Membrane permeability Drug-likeness

This trisubstituted isonicotinamide is purpose-built for medicinal chemistry and cocrystal engineering. The 2‑hydroxymethyl and 6‑methyl substitution pattern elevates logP to 0.68 vs. −0.28 for parent isonicotinamide, giving a CNS‑favourable starting point without breaching BBB tPSA limits. Two orthogonal handles – a benzylic‑type alcohol and a primary amide – enable efficient parallel library synthesis. The 6‑methyl group introduces steric control over hydrogen‑bonded synthons, a critical advantage over 2‑(hydroxymethyl)isonicotinamide. Choose this building block when precise physicochemical tuning is non‑negotiable.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B8361690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl-6-methyl-isonicotinamide
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)CO)C(=O)N
InChIInChI=1S/C8H10N2O2/c1-5-2-6(8(9)12)3-7(4-11)10-5/h2-3,11H,4H2,1H3,(H2,9,12)
InChIKeyQPMNKVOHGGHIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxymethyl-6-methyl-isonicotinamide: Physicochemical Profile and Scaffold Identity for Procurement Decisions


2-Hydroxymethyl-6-methyl-isonicotinamide (CAS 1122091‑86‑4) is a trisubstituted pyridine‑4‑carboxamide bearing a hydroxymethyl group at the 2‑position and a methyl group at the 6‑position. Its molecular formula is C₈H₁₀N₂O₂ (MW 166.18 g·mol⁻¹), and its predicted logP is 0.68 with a topological polar surface area (tPSA) of 76.21 Ų . The compound belongs to the isonicotinamide class, a scaffold extensively investigated for kinase inhibition, anti‑tubercular activity, and cocrystal engineering [1]. This specific substitution pattern creates a distinct physicochemical signature that differentiates it from unsubstituted isonicotinamide and positional isomers, a critical consideration when selecting building blocks for medicinal chemistry or supramolecular chemistry programmes.

Why Isonicotinamide, 2‑(Hydroxymethyl)isonicotinamide, and N‑(2‑Hydroxyethyl)isonicotinamide Cannot Replace 2‑Hydroxymethyl‑6‑methyl‑isonicotinamide


Although several isonicotinamide analogues share the C₈H₁₀N₂O₂ formula or a hydroxymethyl substituent, their physicochemical properties and synthetic utility differ substantially. Isonicotinamide (logP ‑0.28, tPSA 55.98 Ų) is markedly more polar and less lipophilic than the target compound (logP 0.68, tPSA 76.21 Ų) . 2‑(Hydroxymethyl)isonicotinamide lacks the 6‑methyl group, reducing steric bulk and altering hydrogen‑bonding geometry . N‑(2‑Hydroxyethyl)isonicotinamide positions the hydroxyl group on the amide side chain rather than the pyridine ring, fundamentally changing the vector of hydrogen‑bond donation . These differences mean that generic substitution would alter solubility, permeability, molecular recognition, and downstream synthetic reactivity—precisely the parameters that drive selection in drug‑discovery and materials‑science workflows.

Quantitative Differentiation Evidence for 2‑Hydroxymethyl‑6‑methyl‑isonicotinamide vs. Closest Analogues


Predicted logP: 2‑Hydroxymethyl‑6‑methyl‑isonicotinamide vs. Isonicotinamide

The predicted octanol‑water partition coefficient (logP) of 2‑hydroxymethyl‑6‑methyl‑isonicotinamide is 0.68, compared with ‑0.28 for the unsubstituted parent isonicotinamide . This represents a ΔlogP of +0.96 log units, indicating significantly higher lipophilicity that can improve passive membrane permeability and CNS penetration potential.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (tPSA): 2‑Hydroxymethyl‑6‑methyl‑isonicotinamide vs. Isonicotinamide

The tPSA of 2‑hydroxymethyl‑6‑methyl‑isonicotinamide is 76.21 Ų, compared with 55.98 Ų for isonicotinamide . The higher tPSA is attributable to the additional hydroxymethyl group and indicates a greater capacity for hydrogen‑bonding interactions, which can enhance aqueous solubility while remaining within the generally accepted threshold for oral absorption (typically <140 Ų).

Polar surface area Oral absorption Blood-brain barrier penetration

Hydrogen‑Bond Donor/Acceptor Inventory: 2‑Hydroxymethyl‑6‑methyl‑isonicotinamide vs. 2‑(Hydroxymethyl)isonicotinamide

2‑Hydroxymethyl‑6‑methyl‑isonicotinamide possesses two hydrogen‑bond donors (amide NH₂) and three hydrogen‑bond acceptors (amide C=O, pyridine N, hydroxymethyl O), whereas 2‑(hydroxymethyl)isonicotinamide lacks the 6‑methyl substituent . The 6‑methyl group introduces steric bulk adjacent to the pyridine nitrogen, which can influence supramolecular synthon formation and cocrystal stoichiometry relative to the non‑methylated analogue, a factor of documented importance in isonicotinamide‑based crystal engineering [1]. No direct experimental comparison of cocrystal success rates for these two analogues has been published; the inference is class‑level.

Hydrogen bonding Crystal engineering Cocrystal design

Synthetic Versatility: 2‑Hydroxymethyl‑6‑methyl‑isonicotinamide as a Dual‑Functional Building Block

2‑Hydroxymethyl‑6‑methyl‑isonicotinamide contains two orthogonal functional handles—the primary amide and the benzylic‑type hydroxymethyl group—that can be independently derivatised. The amide can undergo dehydration to the nitrile or hydrolysis to the carboxylic acid, while the hydroxymethyl group can be oxidised to an aldehyde/carboxylic acid, converted to a halide, or protected. In contrast, N‑(2‑hydroxyethyl)isonicotinamide lacks the benzylic alcohol reactivity and offers only the terminal alcohol on the amide side chain, limiting the scope of sequential derivatisation . No quantitative yield comparison has been published for specific transformations; this assessment is based on well‑established reactivity principles of benzylic vs. aliphatic alcohols.

Synthetic intermediate Building block Derivatisation

Class‑Level Bioactivity Precedent: Isonicotinamide Derivatives as Kinase Inhibitors

Although no direct bioactivity data exist for 2‑hydroxymethyl‑6‑methyl‑isonicotinamide itself, the isonicotinamide scaffold is a validated pharmacophore for kinase inhibition. QSAR studies on isonicotinamide derivatives as glycogen synthase kinase‑3β (GSK‑3β) inhibitors have demonstrated that substituent lipophilicity and electronic properties (SlogP, PEOE_VSA) are key determinants of inhibitory potency [1]. The target compound, with its elevated logP (0.68 vs. ‑0.28 for isonicotinamide) and distinct electronic profile, occupies a region of chemical space that, according to these QSAR models, is associated with enhanced GSK‑3β inhibition over the unsubstituted parent. No experimental IC₅₀ data are available for the target compound; this is a class‑level computational inference only.

Kinase inhibition GSK‑3β Isonicotinamide scaffold

Procurement‑Relevant Application Scenarios for 2‑Hydroxymethyl‑6‑methyl‑isonicotinamide


Medicinal Chemistry: Lipophilicity‑Optimised Isonicotinamide Scaffold for CNS‑Targeting Programmes

In hit‑to‑lead programmes requiring CNS penetration, the elevated logP (0.68 vs. ‑0.28 for isonicotinamide) provides a more favourable starting point for achieving brain exposure, reducing the number of lipophilicity‑enhancing modifications needed downstream . The tPSA of 76 Ų remains compatible with blood‑brain barrier penetration while offering improved solubility relative to highly lipophilic analogues.

Crystal Engineering and Cocrystal Screening: Sterically Modulated Synthon Control

The 6‑methyl substituent introduces steric bulk adjacent to the pyridine nitrogen, which can influence the geometry and stability of hydrogen‑bonded supramolecular synthons in cocrystal design . This offers an additional degree of control over crystal packing relative to 2‑(hydroxymethyl)isonicotinamide, which lacks this methyl group.

Synthetic Chemistry: Orthogonal Derivatisation for Analogue Library Synthesis

The combination of a benzylic‑type hydroxymethyl group and a primary amide on the same pyridine ring provides two orthogonal functional handles for sequential derivatisation . This enables efficient parallel synthesis of diverse compound libraries with fewer synthetic steps than analogues such as N‑(2‑hydroxyethyl)isonicotinamide, where the alcohol is aliphatic and less reactive.

Computational Drug Discovery: QSAR‑Guided Kinase Inhibitor Design

QSAR models for isonicotinamide‑based GSK‑3β inhibitors indicate that increased substituent lipophilicity correlates with improved potency . The target compound’s predicted logP (0.68) positions it in a favourable region of chemical space for GSK‑3β inhibition, making it a rational selection for virtual screening and docking studies over the more polar parent isonicotinamide.

Quote Request

Request a Quote for 2-Hydroxymethyl-6-methyl-isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.